molecular formula C15H13NO3S B2690022 N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide CAS No. 2097893-66-6

N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide

Cat. No.: B2690022
CAS No.: 2097893-66-6
M. Wt: 287.33
InChI Key: FCQNTZUJMYHKFU-UHFFFAOYSA-N
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Description

N-[2,2-Bis(furan-2-yl)ethyl]thiophene-3-carboxamide is a synthetically produced heterocyclic amide compound intended for research and development purposes. Its structure combines a thiophene carboxamide core with a 2,2-di(furan-2-yl)ethyl substituent, creating a multifunctional scaffold of scientific interest. The integration of furan and thiophene rings, which are privileged structures in medicinal chemistry, suggests potential for interaction with various biological targets . Compounds featuring furan-carboxamide motifs are investigated for their diverse biological activities. Research on similar molecular architectures indicates potential applications in developing enzyme inhibitors and receptor modulators . The distinct electronic and steric properties of this hybrid structure make it a valuable candidate for exploration in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies . Researchers can utilize this compound as a building block for further chemical elaboration or as a probe for studying novel pharmacological pathways. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c17-15(11-5-8-20-10-11)16-9-12(13-3-1-6-18-13)14-4-2-7-19-14/h1-8,10,12H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQNTZUJMYHKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide typically involves the condensation of thiophene-3-carboxylic acid with 2,2-bis(furan-2-yl)ethylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Furanones

    Reduction: Dihydrofuran derivatives

    Substitution: Halogenated thiophene derivatives

Scientific Research Applications

Antitumor Activity

N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide demonstrates promising antitumor properties. Research indicates that compounds with similar structures can form stable complexes with DNA, affecting topoisomerase activity—an essential enzyme for DNA replication and transcription. For instance, studies on related anthra[2,3-b]furan-3-carboxamides have shown that they inhibit topoisomerases 1 and 2, leading to increased cytotoxicity against various tumor cell lines .

Case Study: In Vivo Antitumor Efficacy

In a murine model, derivatives of thiophene carboxamides exhibited significant antitumor activity, increasing the lifespan of treated animals by up to 262% at tolerable doses. This highlights the potential of this compound as a candidate for further development in cancer therapeutics .

Antibacterial Properties

The compound also exhibits antibacterial activity against various pathogens. Furan derivatives have been studied for their effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound have shown significant inhibition against strains like Escherichia coli and Staphylococcus aureus, suggesting a broad spectrum of antimicrobial action .

Table: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli64 µg/mL
Compound BS. aureus32 µg/mL
This compoundE. coli, S. aureusTBD

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes involved in inflammatory processes. Specifically, it shows potential as an inhibitor of IKK-2 (IκB kinase β), which plays a crucial role in the NF-kB signaling pathway associated with inflammation .

Therapeutic Implications

Inhibition of IKK-2 can be beneficial in treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis. The ability of this compound to modulate inflammatory responses positions it as a candidate for therapeutic development in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide involves its interaction with various molecular targets. The compound’s furan and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Key Compounds Analyzed:

N-(2-Nitrophenyl)thiophene-2-carboxamide ():

  • Core Structure : Thiophene-2-carboxamide with a 2-nitrophenyl group.
  • Key Differences : The carboxamide group is at the 2-position of thiophene (vs. 3-position in the target compound). Substituents differ (nitrophenyl vs. bis-furan ethyl).
  • Geometric Impact : Dihedral angles between aromatic rings (thiophene and benzene) range from 8.50° to 13.53°, influenced by nitro group placement . In contrast, the target compound’s bis-furan ethyl group may introduce steric hindrance, altering conformation.

4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) ():

  • Core Structure : Benzamide linked to a 1,3,4-oxadiazole ring and furan-2-yl group.
  • Key Differences : The oxadiazole ring and sulfamoyl group differentiate it from the target’s thiophene carboxamide and bis-furan ethyl chain.

Ranitidine Derivatives (–6): Core Structure: Furan rings with dimethylamino and sulfamoyl groups. Key Differences: Ranitidine analogs prioritize sulfonamide and amine functionalities, unlike the target’s thiophene-carboxamide core.

Thiophene Fentanyl Hydrochloride ():

  • Core Structure : Opioid analog with a thiophene ring.
  • Key Differences : The piperidine and phenethyl groups in fentanyl contrast with the target’s carboxamide and bis-furan substituents.

Table 1: Structural Features of Comparable Compounds

Compound Core Structure Substituents Notable Functional Groups
Target Compound Thiophene-3-carboxamide 2,2-bis(furan-2-yl)ethyl Amide, furan, thiophene
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-2-carboxamide 2-Nitrophenyl Nitro, amide, thiophene
LMM11 Benzamide 1,3,4-Oxadiazole, furan-2-yl Oxadiazole, sulfamoyl
Ranitidine Derivatives Furan Dimethylamino, sulfamoyl Amine, sulfonamide
Thiophene Fentanyl Piperidine-phenethyl Thiophene Piperidine, amide

Physicochemical Properties

  • Solubility : Compounds like LMM11 require solubilization in DMSO with surfactants (e.g., Pluronic F-127) , suggesting that the target compound’s bis-furan groups may exacerbate lipophilicity, reducing aqueous solubility.
  • Crystal Packing: In N-(2-nitrophenyl)thiophene-2-carboxamide, weak C–H⋯O/S interactions dominate crystal packing . The target’s bis-furan ethyl group could enhance π-π stacking or introduce new non-classical hydrogen bonds.

Table 2: Geometric Parameters in Thiophene vs. Furan Carboxamides

Parameter N-(2-Nitrophenyl)thiophene-2-carboxamide N-(2-Nitrophenyl)furan-2-carboxamide
Dihedral Angle (Aromatic Rings) 8.50°–13.53° ~9.71°
C–S Bond Length (Å) 1.72–1.74 1.67–1.69 (C–O in furan)

Biological Activity

N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound features a unique structure with two furan rings and one thiophene ring, which are known for their diverse biological activities. The compound is synthesized through the condensation of thiophene-3-carboxylic acid with 2,2-bis(furan-2-yl)ethylamine, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under inert conditions .

Antimicrobial Activity

Research indicates that compounds containing furan and thiophene moieties exhibit significant antimicrobial properties. For instance, this compound has been studied for its effectiveness against various bacterial strains. A comparative analysis of similar compounds shows that derivatives with furan and thiophene structures often demonstrate broad-spectrum antimicrobial activity.

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus64 µg/mL
BFMT (related compound)P. aeruginosa, S. bovis32 µg/mL

The MIC values indicate that this compound exhibits comparable or superior antimicrobial activity against certain pathogens .

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies suggest that compounds with thiophene and furan rings can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies demonstrated that the compound significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values reported in the micromolar range. This suggests a promising avenue for further development as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Action : The presence of furan and thiophene rings enhances interaction with microbial membranes, leading to disruption and cell death.
  • Anticancer Mechanisms : The compound may induce apoptosis through the activation of caspases and modulation of cell signaling pathways such as NF-kB, which is crucial in inflammation and cancer progression .
  • Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit nitric oxide production in macrophages, suggesting potential anti-inflammatory properties that could complement its antimicrobial and anticancer activities .

Pharmacokinetics

Pharmacokinetic studies indicate that furan and thiophene derivatives generally exhibit good bioavailability. This property is essential for therapeutic applications as it influences the drug's efficacy and safety profile.

Q & A

Q. What are the recommended synthetic routes for N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide?

Acylation of amines with thiophene-3-carboxylic acid derivatives is a common approach. For example, coupling 2,2-bis(furan-2-yl)ethylamine with activated thiophene-3-carboxylic acid (e.g., using carbodiimide reagents like DCC or EDCI) in anhydrous dichloromethane (DCM) under nitrogen can yield the target compound. Purification via reverse-phase HPLC or recrystallization (e.g., methanol/water) is advised to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign chemical shifts for furan (δ ~6.3–7.4 ppm for protons) and thiophene (δ ~7.0–7.5 ppm) moieties. Carboxamide NH protons typically appear at δ ~8–10 ppm .
  • IR Spectroscopy : Confirm C=O stretching (~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemical ambiguities; SHELX programs are widely used for small-molecule refinement .

Q. How can density functional theory (DFT) aid in predicting this compound’s properties?

Hybrid functionals like B3LYP (incorporating exact exchange terms) provide accurate thermochemical data (e.g., bond energies, electronic spectra). Basis sets such as 6-31G* are suitable for geometry optimization. Compare computed IR/NMR spectra with experimental data to validate structural assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation.
  • Solvent Effects : Test polar aprotic solvents (DMF, THF) versus DCM for solubility and reactivity.
  • Temperature Control : Lower temperatures (0–5°C) may reduce side reactions like furan oxidation .

Q. What strategies resolve discrepancies in spectroscopic data during structural validation?

  • Multi-technique cross-validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups.
  • Dynamic NMR : Resolve conformational equilibria (e.g., hindered rotation in carboxamide groups) by variable-temperature studies .
  • Computational benchmarking : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian 16) .

Q. How can impurities in synthesized batches be identified and quantified?

  • HPLC-MS : Use reverse-phase C18 columns with UV (254 nm) and MS detection to track byproducts (e.g., unreacted starting materials or hydrolysis products).
  • Reference standards : Compare retention times and fragmentation patterns with known impurities (e.g., ranitidine-related compounds) .

Q. What mechanistic insights guide the study of this compound’s biological activity?

  • Enzyme inhibition assays : Test against kinases or proteases, given thiophene carboxamides’ affinity for ATP-binding pockets.
  • Cellular uptake studies : Use fluorescent analogs or radiolabeling (e.g., ³H/¹⁴C) to evaluate membrane permeability .

Q. How does solvent choice impact stability during long-term storage?

  • Accelerated degradation studies : Store samples in DMSO, ethanol, or solid state at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor via HPLC for decomposition (e.g., hydrolysis of carboxamide to carboxylic acid) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent furan ring-opening reactions .
  • Crystallography : For SHELX refinement, ensure high-resolution data (Rint < 5%) and apply TWINABS for twinned crystals .
  • Safety : Handle thiophene derivatives in fume hoods; thiophene-2-carboxylic acid (related precursor) requires PPE due to irritant properties .

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